N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide
Brand Name: Vulcanchem
CAS No.: 59158-04-2
VCID: VC2808061
InChI: InChI=1S/C14H12Cl2N2O/c1-8-6-10(3-5-11(8)15)18-14(19)9-2-4-12(16)13(17)7-9/h2-7H,17H2,1H3,(H,18,19)
SMILES: CC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)N)Cl
Molecular Formula: C14H12Cl2N2O
Molecular Weight: 295.2 g/mol

N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide

CAS No.: 59158-04-2

Cat. No.: VC2808061

Molecular Formula: C14H12Cl2N2O

Molecular Weight: 295.2 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide - 59158-04-2

Specification

CAS No. 59158-04-2
Molecular Formula C14H12Cl2N2O
Molecular Weight 295.2 g/mol
IUPAC Name 3-amino-4-chloro-N-(4-chloro-3-methylphenyl)benzamide
Standard InChI InChI=1S/C14H12Cl2N2O/c1-8-6-10(3-5-11(8)15)18-14(19)9-2-4-12(16)13(17)7-9/h2-7H,17H2,1H3,(H,18,19)
Standard InChI Key YTMKFJSSHLKGFQ-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)N)Cl
Canonical SMILES CC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)N)Cl

Introduction

Physical and Chemical Properties

N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide possesses distinct physicochemical properties that determine its behavior in chemical reactions and potential applications. These properties have been comprehensively documented and are presented in Table 1 below.

Table 1: Physical and Chemical Properties of N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide

PropertyValue
CAS Number59158-04-2
Molecular FormulaC14H12Cl2N2O
Molecular Weight295.16 g/mol
Density1.4 g/cm³
Boiling Point387.5 °C at 760 mmHg
Flash Point188.1 °C
PSA (Polar Surface Area)55.12000
LogP4.79050
Physical AppearanceLight gray solid

The compound's relatively high boiling point (387.5 °C) indicates strong intermolecular forces, likely due to hydrogen bonding capabilities from the amino and amide functional groups . The LogP value of 4.79050 suggests high lipophilicity, which typically correlates with good membrane permeability but limited water solubility . This property has implications for the compound's behavior in biological systems and its potential pharmaceutical applications. The polar surface area (PSA) of 55.12000 provides insight into the molecule's hydrogen bonding capacity and potential for interaction with polar environments .

Synthesis Methods

Patented Synthesis Process

A significant advancement in the synthesis of N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide was documented in Chinese patent CN105936625A . This method offers several advantages over conventional approaches, including simplified operation, fewer steps, shorter production cycle, and significantly increased yield (exceeding 95% compared to previous methods that achieved only 86%) .

The patented synthesis method comprises the following key steps:

  • Initial Reaction: 3-nitro-4-chlorobenzoic acid is used as the starting material and is reacted with N,N'-diisopropyl carbodiimide (DIC) as a condensing agent and 1-hydroxybenzotriazole as a condensation activator in dichloromethane solvent. This reaction is conducted at room temperature for 2-3 hours to obtain 3-nitro-4-chloro-phenyl formic acid-1-benzotriazole ester solution .

  • Condensation Reaction: 3-chloro-2-methyl aniline is added dropwise to the above solution while stirring. The reaction continues for 3-5 hours at constant temperature, monitored by thin-layer chromatography until completion. This yields 3-nitro-4-chloro-N-(3-chloro-2-methylphenyl) benzamide .

  • Reduction Step: The nitro group is reduced to an amino group using zinc metal and sodium hydroxide. The mixture is heated to 75-80°C and stirred for 2.5-3 hours, resulting in N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide .

  • Purification Process: The final product is isolated through filtration, liquid-liquid extraction, column chromatography, and vacuum distillation to obtain a light gray solid .

Yield Optimization

The patented method demonstrates significant improvements in yield compared to previous synthesis approaches, as shown in Table 2:

Table 2: Yield Optimization in Patented Synthesis Method

ExampleReaction ConditionsYield (%)
Example 1Standard conditions as described in patent95.0
Example 2Optimized conditions with longer reaction time96.5
Example 3Further optimized conditions with increased temperature97.2

These high yields are attributed to the use of N,N'-diisopropyl carbodiimide as a condensing agent and 1-hydroxybenzotriazole as a condensation activator, which enhances reaction efficiency and simplifies the operating procedure .

Comparison with Related Compounds

To better understand the unique properties and potential applications of N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide, it is valuable to compare it with structurally related compounds, as shown in Table 3:

Table 3: Comparison with Related Benzamide Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamideC14H12Cl2N2O295.16Base compound
4-Amino-N-(3-chloro-4-methylphenyl)benzamideC14H13ClN2O260.72Single chloro substitution, different position of methyl group
3-nitro-4-chloro-N-(3-chloro-2-methylphenyl)benzamideC14H10Cl2N2O3325.15Contains nitro group instead of amino group

The differences in substitution patterns and functional groups lead to variations in physical properties, reactivity, and potential applications. For instance, the presence of an additional chloro group in N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide compared to 4-Amino-N-(3-chloro-4-methylphenyl)benzamide increases its molecular weight and likely affects its solubility and reactivity profiles .

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